molecular formula C17H14ClN3O2 B11006125 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11006125
M. Wt: 327.8 g/mol
InChI Key: KIPGJMAMWLVOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a quinoline-based small molecule characterized by a chlorine substituent at position 7, a hydroxyl group at position 4, and a carboxamide side chain linked to a pyridin-4-yl ethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active quinoline derivatives, which are often explored for antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-1-2-13-15(9-12)21-10-14(16(13)22)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)

InChI Key

KIPGJMAMWLVOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of m-chloroaniline with triethyl orthoformate to form bis(m-chlorophenyl)methanimine. This intermediate is then reacted with diethyl malonate under the catalysis of boron trifluoride to yield m-chlorophenylmethylenemalonate. The final step involves cyclization at high temperatures (270-280°C) in paraffin oil to produce 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester .

Chemical Reactions Analysis

7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of this compound is its antimalarial properties. Research has shown that quinoline derivatives, including 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide, exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Mechanism of Action

A study highlighted a series of quinoline derivatives that displayed potent antiplasmodial activity with low nanomolar potency in vitro. The mechanism involves the inhibition of translation elongation factor 2 in P. falciparum, which is critical for protein synthesis in the parasite . This novel mechanism suggests that compounds like this compound could be developed further as effective antimalarial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives has been extensively studied to optimize their efficacy and reduce resistance in malaria treatment. The incorporation of specific side chains, such as pyridine, has been found to enhance biological activity and improve pharmacokinetic profiles .

Table 1: Summary of SAR Findings

CompoundModificationActivity Against P. falciparumComments
ANo modificationModerate potency (EC50 = 120 nM)Base compound
BAddition of pyridine ringEnhanced potencyImproved selectivity
CHydroxyl group substitutionLow nanomolar potencyOptimal pharmacokinetics

Other Therapeutic Applications

Beyond antimalarial activity, derivatives of the quinoline structure have shown promise in other therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Studies

Recent investigations into quinoline derivatives have indicated potential antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their utility in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the death of bacterial cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Quinoline Core

(a) Position 7 Substitutions
  • 7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide: This analog () replaces the hydroxyl group at position 4 with an amino-linked pyridin-2-yl ethyl group and introduces a methoxy group at position 4. The methoxy group may enhance lipophilicity, influencing membrane permeability .
  • 8-Fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide (): Features a fluorine atom at position 8 instead of chlorine. Fluorine’s electronegativity and small size can improve metabolic stability but may reduce steric bulk compared to chlorine .
(b) Position 4 Modifications
  • 7-Chloro-4-(pyrrolidin-1-yl)quinoline (): Replaces the hydroxyl and carboxamide groups at position 4 with a pyrrolidine ring. However, the pyrrolidine group may enhance solubility in nonpolar environments .
  • 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (): Substitutes the carboxamide with a carboxylic acid group. The ionizable carboxylate could improve aqueous solubility but may limit blood-brain barrier penetration .

Side Chain Variations

  • N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (): Incorporates a difluoropyrrolidine side chain and a fluorine at position 5. The difluorinated pyrrolidine enhances metabolic stability and introduces conformational rigidity, which may optimize target engagement .
  • N'N'-Bis-(2-phenyl-4-quinoloyl)ethylenediamine (): A dimeric analog with ethylenediamine linking two quinoline-carboxamide units.

Structural and Functional Data Comparison

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Potential Applications
Target Compound 7-Cl, 4-OH, N-(pyridin-4-yl ethyl) carboxamide C₁₇H₁₄ClN₃O₂ Hydroxyl, pyridin-4-yl, carboxamide Kinase inhibition, antimicrobial
7-Cl, 6-OCH₃, 4-(pyridin-2-yl ethyl amino) C₁₉H₁₈ClN₃O₂ Methoxy, pyridin-2-yl, carboxamide Anticancer (steric effects)
8-F, 4-OH, pyrrol-1-yl ethyl C₁₆H₁₄FN₃O₂ Fluorine, pyrrole, carboxamide Metabolic stability enhancement
7-Cl, 4-pyrrolidinyl C₁₃H₁₂ClN₃ Pyrrolidine (no carboxamide) Solubility in nonpolar media
6-F, difluoropyrrolidinyl ethyl C₁₉H₁₈F₃N₃O Difluoropyrrolidine, fluorine Antimicrobial activity

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The compound in demonstrates multi-stage antimicrobial activity, attributed to its difluoropyrrolidine side chain and fluorine substituent. The target compound’s pyridin-4-yl group may offer analogous activity but with distinct pharmacokinetics due to altered hydrogen-bonding capacity .
  • Kinase Inhibition: Quinoline-3-carboxamides are known to inhibit kinases like PI3K and mTOR. The hydroxyl group in the target compound could mimic ATP’s ribose moiety, while the pyridin-4-yl group may occupy hydrophobic pockets in kinase domains .
  • Metabolic Stability : Fluorine and pyrrolidine substituents () improve resistance to cytochrome P450 enzymes. The target compound’s hydroxyl group may render it susceptible to glucuronidation, necessitating prodrug strategies .

Q & A

Q. How to ensure enantiomeric purity during asymmetric synthesis?

  • Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction with anomalous scattering .

Specialized Methodological Challenges

Q. How to identify off-target effects in kinase inhibition screens?

  • Methodology : Screen against a panel of 468 kinases (DiscoverX KINOMEscan). Prioritize hits with % inhibition >50% at 1 µM. Validate with ITC (isothermal titration calorimetry) for binding affinity .

Q. What in vitro models assess synergy with β-lactam antibiotics?

  • Methodology : Perform checkerboard assays with meropenem or ceftazidime. Calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) suggests disruption of bacterial efflux pumps .

Q. How to improve oral bioavailability in preclinical models?

  • Methodology : Administer the compound orally to Sprague-Dawley rats (10 mg/kg). Measure plasma concentrations via LC-MS/MS. Use lipid-based formulations (e.g., Labrasol) to enhance absorption .

Q. What assays quantify hepatotoxicity risks?

  • Methodology : Treat HepG2 cells with 1–100 µM for 24 hr. Assess viability via MTT assay and measure ALT/AST release. Compare toxicity to known hepatotoxins (e.g., acetaminophen) .

Q. How to characterize polymorphic forms for patent protection?

  • Methodology : Screen crystallization conditions (e.g., ethanol/water vs. acetone). Analyze polymorphs via XRPD (Bruker D8 Advance) and DSC (melting endotherms). File Form I and II data in patent applications .

Data Contradiction & Validation

Q. How to address discrepancies in IC₅₀ values across labs?

  • Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, bacterial inoculum size). Share reference samples between labs for cross-validation. Use ANOVA to statistically reconcile outliers .

Q. Why does the compound show variable stability in aqueous buffers?

  • Methodology : Monitor pH-dependent degradation (pH 2–9) via UPLC-PDA. Identify acid-catalyzed hydrolysis of the quinoline hydroxyl group as a key instability factor .

Q. How to validate target engagement in live bacteria?

  • Methodology : Use fluorescence polarization (FP) with FITC-labeled DNA gyrase substrate. Measure displacement of the compound in E. coli lysates .

Q. What methods confirm lack of genotoxicity?

  • Methodology : Perform Ames test (TA98 and TA100 strains) and micronucleus assay in CHO-K1 cells. No mutagenicity is expected due to the absence of intercalating moieties .

Q. How to resolve conflicting SAR data for pyridyl vs. phenyl substitutions?

  • Methodology : Re-synthesize key analogs with >99% purity. Re-test in triplicate using standardized MIC assays. Use decision trees to prioritize substituents with consistent activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.